![molecular formula C24H52NO7P B1495622 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate CAS No. 58855-63-3](/img/structure/B1495622.png)
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate involves multiple steps. The initial step typically includes the reaction of 2-(2-hydroxyethylamino)ethanol with octadec-9-enol under controlled conditions to form the intermediate compound. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphates, amines, and alcohols. These derivatives have their own unique properties and applications .
Applications De Recherche Scientifique
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent in the synthesis of complex molecules In biology, it is used in the study of cellular processes and as a component in various biochemical assaysIndustrially, it is used in the production of surfactants, emulsifiers, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-hydroxyethylamino)ethanol
- Octadec-9-enol
- Phosphoric acid derivatives
Uniqueness
What sets 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate apart from similar compounds is its unique combination of functional groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility, reactivity, and stability, making it suitable for specialized applications .
Propriétés
Numéro CAS |
58855-63-3 |
|---|---|
Formule moléculaire |
C24H52NO7P |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H41O5P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-25-26(21,22)23;6-3-1-5-2-4-7/h9-10H,2-8,11-20H2,1H3,(H2,21,22,23);5-7H,1-4H2/b10-9-; |
Clé InChI |
NREBVTMSYLJTEK-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1,3-Bis(2-hydroxyethoxy)propan-2-yloxy]ethyl dodecanoate](/img/structure/B1495549.png)
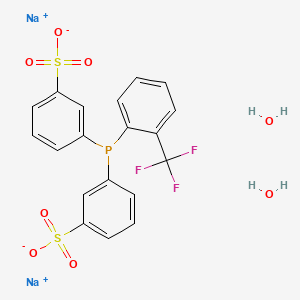
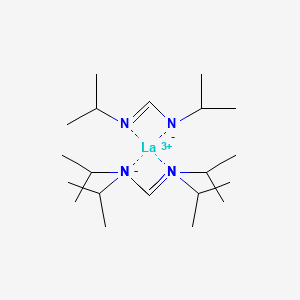

![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1495565.png)
![(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1495566.png)
![[4-[(1E,4E)-5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B1495573.png)
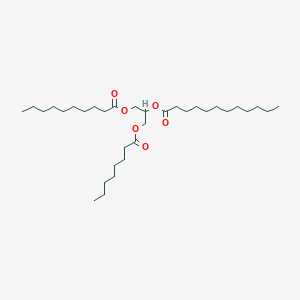
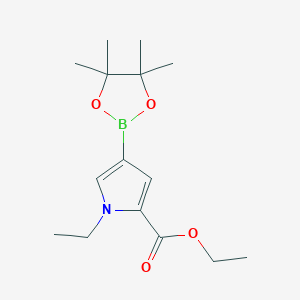
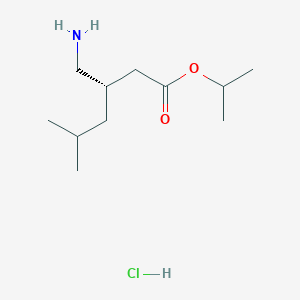
![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)

